molecular formula C7H3F13O4 B129282 1h,1h-Perfluoro-3,6,9-trioxadecan-1-ol CAS No. 147492-57-7

1h,1h-Perfluoro-3,6,9-trioxadecan-1-ol

Cat. No. B129282
M. Wt: 398.07 g/mol
InChI Key: PGUFRYZQAPBGDW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of perfluorinated compounds typically involves the introduction of fluorine atoms or perfluoroalkyl groups into organic molecules. For example, perfluorinated 1H-indazoles and their thallium complexes were synthesized by reacting HBBr2 with indazolates followed by cation exchange . Similarly, (1H,1H-Perfluoroalkyl)phenyl- and -(p-fluorophenyl)iodonium triflates were synthesized by the oxidation of 1-iodo-1H,1H-perfluoroalkanes with trifluoroperacetic acid followed by treatment with triflic acid . These methods could potentially be adapted for the synthesis of 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol by selecting appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of perfluorinated compounds is often characterized by the presence of perfluoroalkyl chains, which can influence the supramolecular organization of the molecules. For instance, perfluorinated 1H-indazoles exhibit different types of supramolecular structures depending on the length of the perfluoroalkyl chain . The molecular structure of 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol would likely be influenced by its perfluoroalkyl chains and the trioxa segments, potentially affecting its physical properties and reactivity.

Chemical Reactions Analysis

Perfluorinated compounds can undergo various chemical reactions. The paper on perfluorinated iodonium triflates describes the thermolysis of these compounds, leading to the formation of perfluoroalkyl triflates and iodobenzene . The reactivity of 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol could involve similar decomposition pathways or other reactions typical for perfluoroalkyl and ether groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of perfluorinated compounds are often unique due to the strong electronegativity and the size of the fluorine atoms. For example, the perfluorinated hydrotris(indazolyl)borate thallium complexes exhibit short intramolecular Tl⋯F contacts due to the presence of perfluoropropyl chains . The properties of 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol would likely include high chemical and thermal stability, low surface energy, and possibly unique supramolecular interactions due to the perfluoroalkyl and ether groups.

Scientific Research Applications

Environmental Persistence and Toxicity

Research indicates that PFASs, including compounds like "1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol," are emerging persistent organic pollutants (POPs) with significant environmental persistence, bioaccumulation, and potential toxicity. Studies have focused on the identification and environmental impact of novel fluorinated alternatives to traditional PFASs, highlighting the need for further toxicological studies to assess their safety (Wang et al., 2019).

Analytical Detection and Quantification

Advancements in analytical techniques, such as 1H Magnetic Resonance (MR) Spectroscopy, have been utilized to noninvasively quantify metabolite concentrations in various environments. This methodology is pivotal in understanding the distribution and concentration of PFASs in different media, offering insights into their environmental behavior and potential health impacts (Jansen et al., 2006).

Microbial Degradation

Studies on the microbial degradation of polyfluoroalkyl chemicals in the environment shed light on potential pathways for reducing the persistence of these compounds. The research emphasizes the importance of investigating biodegradation processes as a means to mitigate the environmental and health risks associated with PFASs (Liu & Mejia Avendaño, 2013).

Health Risk Characterization

There is an increasing body of literature examining the toxicological profiles of PFASs to characterize their health risks better. Studies have developed toxicity values and risk characterization metrics for specific PFAS compounds, informing regulatory standards and public health policies (Anderson et al., 2019).

Environmental and Human Biomonitoring

Research into the occurrence of PFASs in drinking water and human exposure highlights the critical need for monitoring and assessment strategies. Such studies are essential for understanding the exposure pathways of PFASs and their implications for public health, paving the way for developing mitigation strategies to reduce human and environmental exposure (Domingo & Nadal, 2019).

Safety And Hazards

1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol is classified as an irritant .

properties

IUPAC Name

2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F13O4/c8-2(9,1-21)22-3(10,11)4(12,13)23-5(14,15)6(16,17)24-7(18,19)20/h21H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGUFRYZQAPBGDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(OC(C(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CF3O(CF2CF2O)2CF2CH2OH, C7H3F13O4
Record name Ethanol, 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380797
Record name 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1h,1h-Perfluoro-3,6,9-trioxadecan-1-ol

CAS RN

147492-57-7
Record name 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,1H-Tridecafluoro-3,6,9-trioxadecan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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